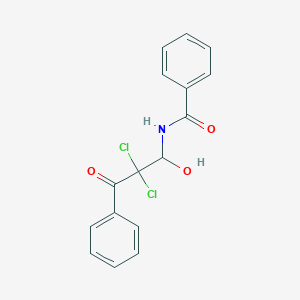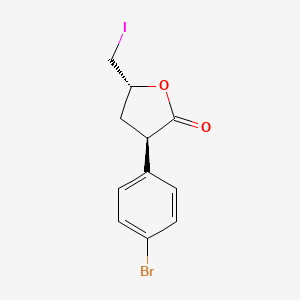
(2R)-2-phenylhexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-phenylhexane-1,2-diol is an organic compound with a chiral center, making it an optically active molecule. This compound is characterized by the presence of a phenyl group attached to the second carbon of a hexane chain, which also bears two hydroxyl groups. The stereochemistry of the molecule is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylhexane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylhexane-1,2-dione using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-phenylhexane-1,2-diol using chiral resolving agents.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale asymmetric reduction processes. These processes employ chiral catalysts and are optimized for high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-phenylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 2-phenylhexane-1,2-dione or 2-phenylhexanoic acid.
Reduction: 2-phenylhexane.
Substitution: 2-phenylhexane-1,2-dichloride or 2-phenylhexane-1,2-dibromide.
Wissenschaftliche Forschungsanwendungen
(2R)-2-phenylhexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2R)-2-phenylhexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-phenylhexane-1,2-diol: The enantiomer of (2R)-2-phenylhexane-1,2-diol with different spatial arrangement.
2-phenylhexane-1,2-dione: The oxidized form of the compound.
2-phenylhexanoic acid: The carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities and interactions compared to its (2S) enantiomer. The presence of both hydroxyl groups and a phenyl group also makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
183201-35-6 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2R)-2-phenylhexane-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8,13-14H,2-3,9-10H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
IMENUYZRCQHBOW-LBPRGKRZSA-N |
Isomerische SMILES |
CCCC[C@](CO)(C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCC(CO)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
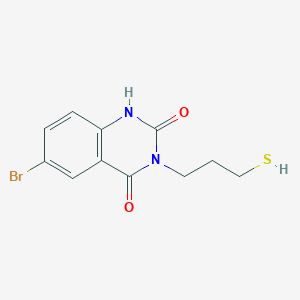
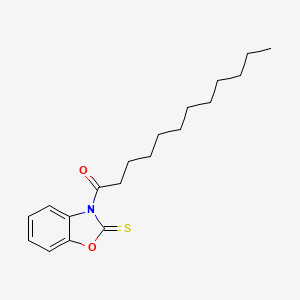
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
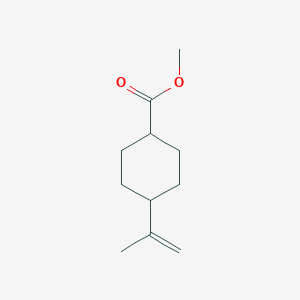
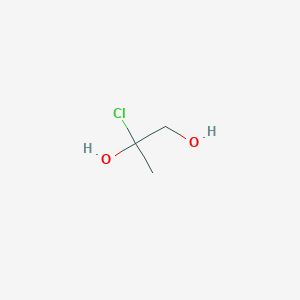

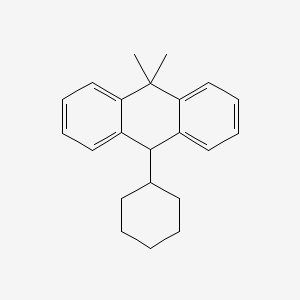
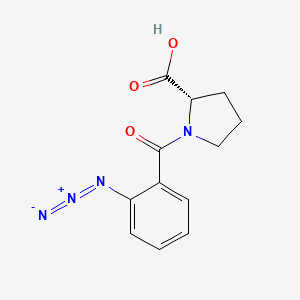
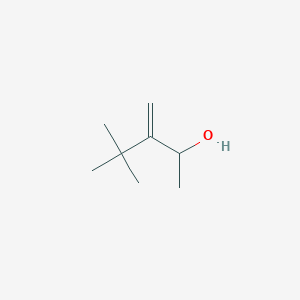
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

